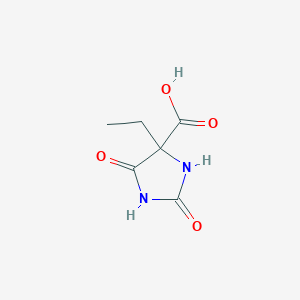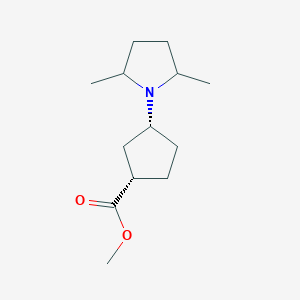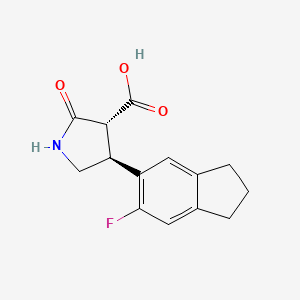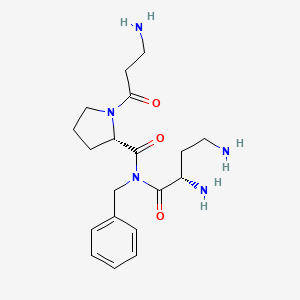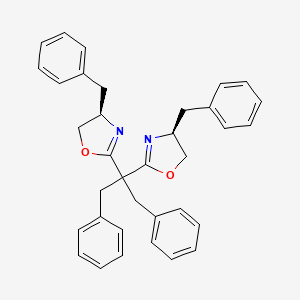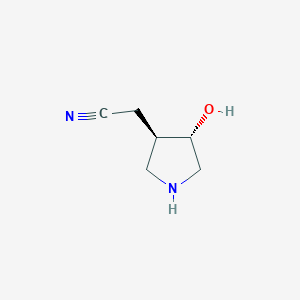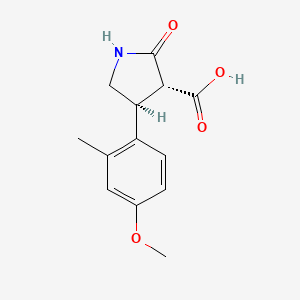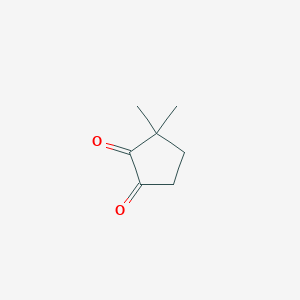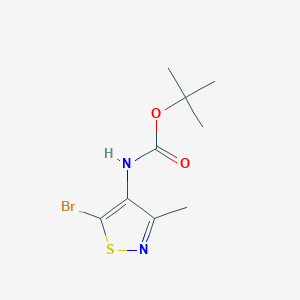
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tert-butyl carbamate group attached to an isothiazole ring. It is used in various scientific research applications due to its reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate typically involves multiple steps:
Bromination: The starting material, 3-methylisothiazole, undergoes bromination to introduce the bromine atom at the 5-position.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and purity.
Analyse Des Réactions Chimiques
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate involves its interaction with biological molecules. The bromine atom and the isothiazole ring are key functional groups that can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may form covalent bonds with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-bromo-5-methylisothiazol-3-yl)carbamate: Similar structure but with different substitution patterns on the isothiazole ring.
tert-Butyl (5-bromothiazol-2-yl)carbamate: Contains a thiazole ring instead of an isothiazole ring.
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Contains a pyridine ring with a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a tert-butyl carbamate group, which confer distinct reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C9H13BrN2O2S |
|---|---|
Poids moléculaire |
293.18 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-3-methyl-1,2-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(7(10)15-12-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13) |
Clé InChI |
ZSFRFVFEUXAGNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1NC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


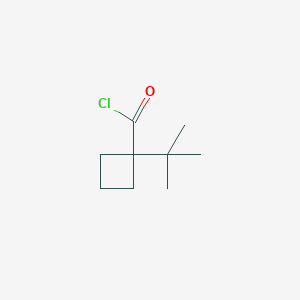
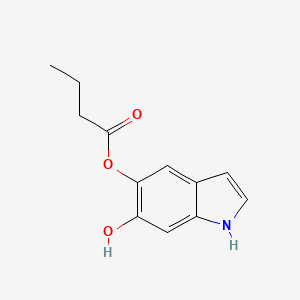
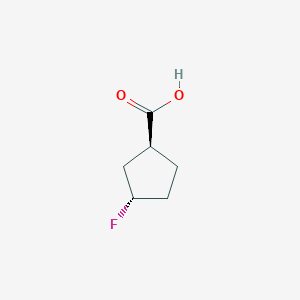
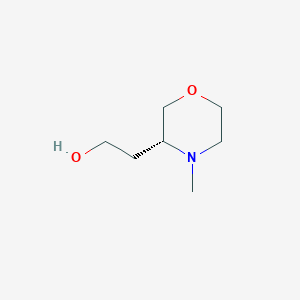
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
